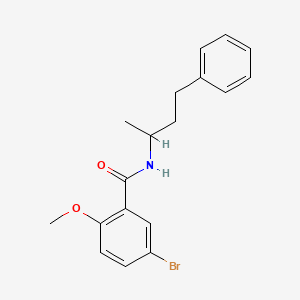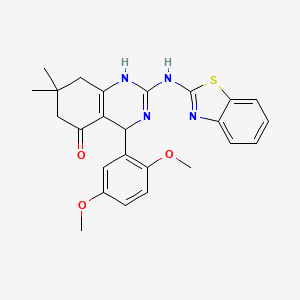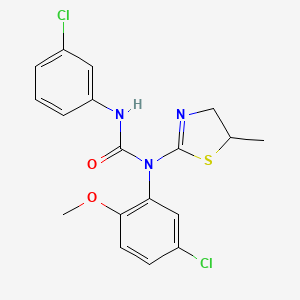
5-bromo-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
Overview
Description
5-bromo-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BRL-15572 and is used in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 5-bromo-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. It also has affinity for the serotonin 5-HT1A receptor and the sigma-1 receptor. These receptors are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. However, the exact biochemical and physiological effects of BRL-15572 are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of D3 receptor modulation on behavior and physiology. However, one limitation is the lack of clinical data on the safety and efficacy of BRL-15572 in humans.
Future Directions
There are several future directions for the study of 5-bromo-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of addiction and withdrawal symptoms. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, more research is needed to understand the safety and efficacy of BRL-15572 in humans.
Scientific Research Applications
5-bromo-2-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-13(8-9-14-6-4-3-5-7-14)20-18(21)16-12-15(19)10-11-17(16)22-2/h3-7,10-13H,8-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFWLZOWJVIJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4176809.png)
![8-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4176812.png)
![2-cyclohexyl-N-(4-methyl-1-phthalazinyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B4176816.png)
![4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4176826.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4176834.png)
![3-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B4176842.png)


![N-(3-methylphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4176892.png)
![9,9-dimethyl-12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4176896.png)
![3-chloro-N-isopropyl-4-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4176899.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4176907.png)
![N-(2,4-dimethylphenyl)-2-(4-{[(4-ethoxyphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4176913.png)
